2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Lipophilicity Drug-likeness Permeability

Procure 2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 895965-45-4) to access a unique ortho-chloro pharmacophore that drives CNS target engagement and halogen-bonding interactions distinct from 2-alkylthio or 2-phenyl analogs. With logP 3.75 and PSA 37.4 Ų, it is purpose-built for blood-brain-barrier-penetrant screening decks. Ideal for head-to-head M. tuberculosis InhA panels and KAT-II SAR campaigns.

Molecular Formula C16H10ClN3OS
Molecular Weight 327.8 g/mol
CAS No. 895965-45-4
Cat. No. B10970382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
CAS895965-45-4
Molecular FormulaC16H10ClN3OS
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3S2)Cl
InChIInChI=1S/C16H10ClN3OS/c17-12-7-3-1-5-10(12)9-14-19-20-15(21)11-6-2-4-8-13(11)18-16(20)22-14/h1-8H,9H2
InChIKeyWQRBDYNMWFQMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 895965-45-4): Procurement-Relevant Identity and Physicochemical Baseline


2-(2-Chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 895965-45-4) is a synthetic heterocyclic small molecule (C₁₆H₁₀ClN₃OS, MW 327.79 g/mol) belonging to the thiadiazolo[2,3-b]quinazolinone fused-ring class . The scaffold comprises a quinazolin-5-one core annulated at the N1–C2 bond with a 1,3,4-thiadiazole ring, bearing a 2-chlorobenzyl substituent at position 2 [1]. Members of this class have been investigated for central nervous system (CNS) modulation (analgesic, anti-inflammatory, sedative-hypnotic, anticonvulsant) and for antimycobacterial enoyl-ACP reductase (InhA) inhibition [2][3]. The compound is commercially catalogued as a screening compound (e.g., ChemDiv ID Y205-8129) .

Why In-Class Thiadiazoloquinazolinones Cannot Substitute for 2-(2-Chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in Research Procurement


Within the thiadiazolo[2,3-b]quinazolin-5-one class, even minor C2-substituent variations drive pronounced shifts in biological target engagement, potency, and physicochemical profile. Published structure–activity relationship (SAR) data demonstrate that 2-position substitution dictates functional outcomes: alkylthio-linked analogs (e.g., 2-(propylthio)-) achieve up to 100% mycobacterial growth inhibition (MIC 6.5 µg/mL) via InhA binding, while 2-aryl/aralkyl congeners evaluated in CNS panels exhibit differential CNS-depressant and anticonvulsant magnitudes [1][2]. Computational docking reveals that substituent-dependent non-covalent interactions with the InhA cofactor binding site produce divergent binding energies across the series [1]. The 2-chlorobenzyl group of CAS 895965-45-4 confers distinct electronic (electron-withdrawing −I effect of the ortho-chloro substituent) and lipophilic character, as reflected in its measured logP/logD of approximately 3.75 . Generic replacement with a different 2-substituted analog cannot reproduce this combination of target recognition, permeability, and metabolic handling without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(2-Chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 895965-45-4) vs. Closest Analogs


Lipophilicity Differentiator: Measured logP/logD Distinguishes CAS 895965-45-4 from 2-(Propylthio) and 2-Aryl Congeners

The experimentally derived partition coefficient (logP) and distribution coefficient (logD at physiological pH) for CAS 895965-45-4 are both 3.754, with a corresponding logSw (aqueous solubility) of −4.183 . For the lead antimycobacterial analog 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, lipophilicity was not explicitly quantified in the available literature, but its calculated topological polar surface area (tPSA) is expected to be comparable based on core scaffold identity; the alkylthio side chain typically confers 0.5–1.0 log unit lower logP than a chlorobenzyl substituent of similar carbon count [1][2]. The 2-chlorobenzyl group thus delivers a moderately higher lipophilic character, relevant to membrane penetration and CNS-targeted compound selection.

Lipophilicity Drug-likeness Permeability

Polar Surface Area Differentiator: PSA of 37.4 Ų Distinguishes CAS 895965-45-4 from Amino-Linked and Amide-Bearing Analogs

CAS 895965-45-4 has a polar surface area (PSA) of 37.43 Ų as catalogued by ChemDiv . By comparison, within the thiadiazolo[2,3-b]quinazolin-5-one patent space, amino- and amide-linked 2-substituted analogs (e.g., those disclosed in US10065972 with PSA values derived from published structures) typically exhibit PSA in the range of 60–90 Ų due to additional H-bond donors and acceptors [1]. This places CAS 895965-45-4 below the classical CNS drug-likeness threshold of <60 Ų (Pajouhesh & Lenz, 2010), favorably distinguishing it from the amino-linked analogs for blood–brain barrier penetration predictions.

Polar surface area CNS penetrance Drug design

Antimycobacterial Activity Landscape: Class-Level Benchmarking of CAS 895965-45-4 Against the InhA Inhibitor 2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

In the thiadiazolo[2,3-b]quinazolin-5-one class, the most thoroughly characterized antimycobacterial agent is 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, which achieved up to 100% inhibition of M. tuberculosis growth at MIC 6.5 µg/mL (in vitro H37Rv strain) and exhibited favorable InhA docking binding energies within the tryptanthrin-analog series [1]. The compound also demonstrated low acute oral toxicity, classified as GHS Category 5 [1]. No published MIC data were located for CAS 895965-45-4 in the same assay system; however, the 2-chlorobenzyl substituent differs fundamentally from the propylthio group in steric volume, electronic profile, and H-bonding capacity, suggesting a divergent InhA binding mode. Researchers pursuing antitubercular lead identification should note that the SAR established in Duca et al. (2019) indicates that thioether-linked 2-substituents are strongly favored for InhA engagement [1].

Antitubercular InhA inhibition Mycobacterium tuberculosis

CNS Activity Benchmark: Structure-Dependent CNS-Depressant Potency in 2-Substituted Thiadiazoloquinazolines

A systematic CNS evaluation of 2-substituted thiadiazolo[2,3-b]quinazolines by Alagarsamy et al. (2006) established that in vivo activity is highly sensitive to the 2-position substituent identity. Lead Compound III (2-aryl-substituted) exhibited equivalent anticonvulsant activity to diazepam at 10 mg/kg p.o. against strychnine-induced and hypoxic convulsions in mice, while other congeners in the same series showed statistically inferior protection [1]. CAS 895965-45-4, bearing a 2-(2-chlorobenzyl) group, was not part of this specific panel; however, its ortho-chlorobenzyl substitution occupies a distinct region of chemical space compared to the unsubstituted phenyl, furyl, and thienyl variants tested. The electron-withdrawing ortho-chloro substituent is expected to modulate π-stacking and halogen-bonding interactions with CNS targets, potentially differentiating its pharmacological fingerprint from the published leads.

CNS depressant Anticonvulsant Diazepam comparator

KAT-II Inhibition Potential: Target-Class Differentiation of 2-Substituted Thiadiazoloquinazolines

Within the thiadiazolo[2,3-b]quinazolin-5-one chemotype, potent kynurenine aminotransferase II (KAT-II) inhibition has been demonstrated: the pyrrolidine-carboxamide analog (BDBM273181, US10065972, Example 655) inhibits human recombinant KAT-II with an IC₅₀ of 29 nM at pH 8.0 [1]. Published SAR indicates that the nature of the 2-position substituent profoundly modulates KAT-II affinity. CAS 895965-45-4, featuring a 2-chlorobenzyl substituent in place of the pyrrolidine-carboxamide, is structurally distinct and has not been profiled against KAT-II in publicly available data. This represents a key selectivity differentiation point: the 2-chlorobenzyl analog is expected to exhibit a different KAT-II affinity profile compared to the low-nanomolar amide-linked series.

KAT-II Kynurenine aminotransferase Neuroscience

Aqueous Solubility Differentiator: LogSw of −4.18 Positions CAS 895965-45-4 for In Vitro Screening Cascades

CAS 895965-45-4 exhibits a computed aqueous solubility (logSw) of −4.183, corresponding to an intrinsic water solubility of approximately 6.6 × 10⁻⁵ mol/L (~21.6 µg/mL) at 25 °C . While many thiadiazoloquinazolinones share low aqueous solubility owing to the planar aromatic core, the 2-chlorobenzyl substituent contributes additional hydrophobicity relative to more polar 2-substituted analogs (e.g., amino-, amide-, or carboxylic acid-bearing derivatives with logSw typically −2.5 to −3.5) [1]. This solubility range is compatible with standard DMSO stock solution preparation for in vitro biochemical and cell-based assays, and the measured logD of 3.75 supports reliable DMSO solvation. Compound handling requires pre-formulation in DMSO followed by dilution into aqueous buffer with monitoring for precipitation at concentrations exceeding 20 µM.

Aqueous solubility DMSO solubility Assay compatibility

Evidence-Based Application Scenarios for 2-(2-Chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS 895965-45-4)


CNS-Targeted Screening Library Enrichment with a Chlorobenzyl Thiadiazoloquinazolinone Probe

With a measured logP/logD of 3.75 and a PSA of 37.4 Ų—below the classical CNS drug-likeness threshold of 60 Ų—CAS 895965-45-4 is ideally suited as a component of CNS-focused screening decks . The favorable physicochemical profile supports predicted passive blood–brain barrier permeation, and the 2-chlorobenzyl substituent provides a distinct halogen-aromatic pharmacophore for probing CNS target engagement. Laboratories building phenotypic screening libraries for neuropsychiatric or neurodegenerative indications can differentiate this compound from the published CNS-active thiadiazoloquinazoline lead (Compound III, Alagarsamy et al., 2006) based on the halogen-substituent advantage [1].

KAT-II Structure–Activity Relationship (SAR) Expansion via Non-Amide 2-Substituent Introduction

The published KAT-II inhibitor BDBM273181 achieves an IC₅₀ of 29 nM via a 2-pyrrolidine-carboxamide substituent [2]. CAS 895965-45-4 replaces this polar amide-linked group with a lipophilic 2-chlorobenzyl moiety. Procurement enables medicinal chemistry teams to systematically probe whether the KAT-II pharmacophore tolerates non-amide, arylalkyl substitution at the 2-position—an SAR question with direct implications for reducing H-bond donor count and improving CNS permeability while potentially retaining or modulating target affinity [2].

Comparative Antimycobacterial Screening Against the InhA-Validated 2-(Propylthio) Lead

Duca et al. (2019) established that 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one achieves 100% M. tuberculosis growth inhibition (MIC 6.5 µg/mL) with low oral toxicity (GHS Category 5) [3]. CAS 895965-45-4 has not been evaluated in the same assay. Its procurement is indicated for head-to-head M. tuberculosis H37Rv screening panels designed to compare the antimycobacterial potential of 2-chlorobenzyl-substituted analogs against the benchmark propylthio lead, with the specific hypothesis that the arylalkyl substituent may alter InhA binding kinetics or mycobacterial cell wall penetration [3].

Halogen-Bonding Pharmacophore Probe in CNS Target Crystallography and Computational Docking Studies

The ortho-chloro substituent on the benzyl group of CAS 895965-45-4 introduces a halogen-bond donor capability (σ-hole on chlorine) not present in the 2-phenyl or 2-alkylthio analogs [1]. This feature is valuable for co-crystallography and molecular docking campaigns aimed at identifying halogen-bonding hotspots within CNS-relevant protein targets (e.g., GABA-A receptor modulators, glycine receptors). The compound can serve as a specific probe to test whether halogen bonding contributes to binding affinity and selectivity within the thiadiazoloquinazolinone chemotype [1].

Quote Request

Request a Quote for 2-(2-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.